molecular formula C19H19N3O2 B2951420 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide CAS No. 1111149-26-8

2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide

Cat. No.: B2951420
CAS No.: 1111149-26-8
M. Wt: 321.38
InChI Key: OUSWBUZVULBWFL-UHFFFAOYSA-N
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Description

2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide typically involves the reaction of 2-ethylquinazolin-4-ol with N-(3-methylphenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern on the quinazoline ring and the acetamide moiety.

Properties

IUPAC Name

2-(2-ethylquinazolin-4-yl)oxy-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-3-17-21-16-10-5-4-9-15(16)19(22-17)24-12-18(23)20-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSWBUZVULBWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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